2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a combination of bromine, nitro, phenoxy, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide typically involves a multi-step process:
Bromination: The starting material, 2-nitrophenol, undergoes bromination to introduce the bromine atom at the 2-position.
Etherification: The brominated product is then reacted with 2-bromo-4-nitrophenol to form the phenoxy ether linkage.
Hydrazide Formation: The resulting compound is then treated with hydrazine hydrate to form the acetohydrazide derivative.
Condensation: Finally, the acetohydrazide is condensed with 3,4-dimethoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to convert the hydrazide to a hydrazine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-nitrophenoxy)acetohydrazide: Lacks the dimethoxyphenyl group, which may affect its reactivity and applications.
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide: Lacks the bromine and nitro groups, which may influence its chemical properties and biological activity.
Uniqueness
2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and nitro groups, along with the hydrazide and dimethoxyphenyl moieties, allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C18H18BrN3O6 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H18BrN3O6/c1-11(12-4-6-16(26-2)17(8-12)27-3)20-21-18(23)10-28-15-7-5-13(22(24)25)9-14(15)19/h4-9H,10H2,1-3H3,(H,21,23)/b20-11+ |
InChI Key |
HKKYJMMXAYJWBG-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br)/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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